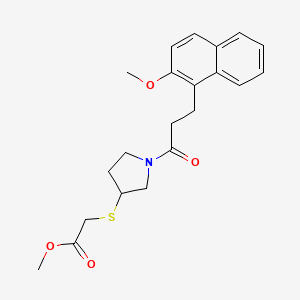

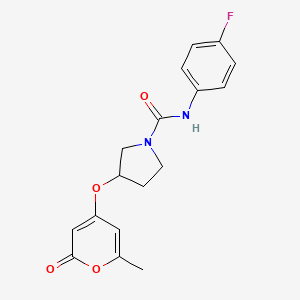

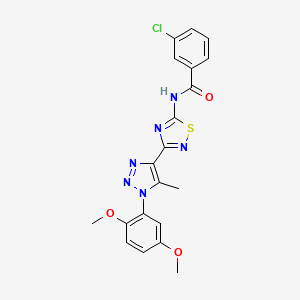

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazine and furan rings, as well as the nicotinamide group. The methoxy group attached to the nicotinamide would likely contribute to the polarity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrazine ring and the oxygen atom in the furan ring, as well as the carbonyl group in the nicotinamide. These functional groups could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Melatonin Receptor Agonists for Sleep Disorders : A novel series of tricyclic indan derivatives, including those incorporating furan rings, were synthesized and evaluated for their binding affinity to melatonin receptors, showing potential for the treatment of sleep disorders and circadian rhythm disorders (Uchikawa et al., 2002).

Survivin Suppressant for Cancer Therapy : Research on a novel small-molecule survivin suppressant, incorporating a pyrazin-2-ylmethyl structure, demonstrated potent antitumor activity and a mechanism involving carrier-mediated uptake into cancer cells, suggesting its potential in cancer therapy (Minematsu et al., 2009).

Organic Synthesis and Material Science

Novel Cyclization for Hexahydro-1H-furo[3,4-c]pyran Derivatives : Innovative cyclization methods were developed for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, demonstrating the utility of furan-containing compounds in organic synthesis (Reddy et al., 2012).

Synthesis of 2-Methoxy-3-alkylpyrazines : Research into the synthesis and characterization of 2-methoxy-3-alkylpyrazines and their deuterated isotopologues highlighted the importance of specific chemical structures, including furan derivatives, in the synthesis of aroma compounds and their analytical characterization (Schmarr et al., 2011).

Maillard Reaction Products in Baking : Studies on hydroxycinnamic acids in simulated baking models revealed the formation of Maillard reaction products, including furan-derived compounds, which may impact flavor and color development in baked goods (Jiang et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that pyrazinamide, a structurally related compound, is an important first-line drug used in shortening tb therapy .

Biochemical Pathways

The related compound pyrazinamide is known to interfere with the synthesis of mycolic acids, essential components of the mycobacterial cell wall .

Result of Action

Related compounds have shown significant activity againstMycobacterium tuberculosis H37Ra .

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-methoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-22-16-12(3-2-5-19-16)15(21)20-9-13-14(18-7-6-17-13)11-4-8-23-10-11/h2-8,10H,9H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFAZCRLBAYMIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

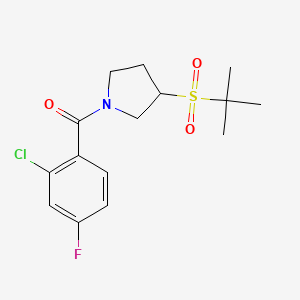

![2-Chloro-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2358966.png)

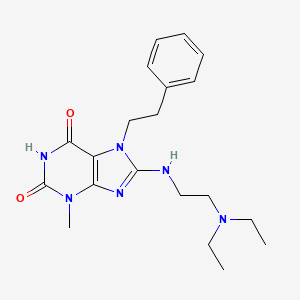

![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)

![4-{2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2358983.png)